Cas no 1691839-13-0 (2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde)

1691839-13-0 structure
Nome del prodotto:2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1691839-13-0
- 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
- EN300-1293363
-
- Inchi: 1S/C10H6BrFN2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H
- Chiave InChI: BSPCXSDGWKFKAT-UHFFFAOYSA-N
- Sorrisi: BrC1C=NN(C=1)C1C=CC=C(C=1C=O)F
Proprietà calcolate
- Massa esatta: 267.96475g/mol
- Massa monoisotopica: 267.96475g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 242
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 34.9Ų
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293363-1.0g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1293363-5.0g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1293363-0.05g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-1293363-0.5g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-1293363-1000mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 1000mg |
$414.0 | 2023-09-30 | ||
Enamine | EN300-1293363-2500mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 2500mg |
$810.0 | 2023-09-30 | ||
Enamine | EN300-1293363-10000mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 10000mg |
$1778.0 | 2023-09-30 | ||
Enamine | EN300-1293363-100mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 100mg |
$364.0 | 2023-09-30 | ||
Enamine | EN300-1293363-250mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 250mg |
$381.0 | 2023-09-30 | ||
Enamine | EN300-1293363-10.0g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 10g |
$3131.0 | 2023-05-23 |
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde Letteratura correlata
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
1691839-13-0 (2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde) Prodotti correlati
- 1311315-03-3(2-(5-chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)aminoethan-1-ol)
- 891501-19-2(3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 339106-53-5(2-({2-(3,4,4-Trifluoro-3-butenyl)sulfanylbutanoyl}amino)acetic acid)
- 1095011-33-8(2-ethoxy-6-methoxypyridin-3-amine)
- 1026020-27-8(Huangjiangsu A)
- 120127-00-6(1-(3-Chlorophenyl)-2-methylpropan-1-ol)
- 477334-22-8(3-[(4-BROMOPHENYL)SULFANYL]-1-(4-METHYLPHENYL)-1-PROPANONE)
- 1599791-34-0(4-Amino-4-cyclopropyl-1-methoxybutan-2-one)
- 313551-44-9(2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
